![molecular formula C22H21NO2 B5380827 2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol](/img/structure/B5380827.png)
2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic chemistry, and materials science.
Mechanism of Action
The mechanism of action of 2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes involved in tumor growth and viral replication. It may also interact with DNA and RNA, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol has biochemical and physiological effects, including antitumor and antiviral activity. It has also been shown to have fluorescent properties, which make it a potential candidate for use in optoelectronic devices.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol in lab experiments is its potential antitumor and antiviral activity, which makes it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity.
Future Directions
There are several future directions for the study of 2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol. One direction is to further investigate its mechanism of action and optimize its activity for use in drug development. Another direction is to study its fluorescent properties and potential applications in optoelectronic devices. Additionally, further research can be done to explore its potential applications in catalytic reactions.
Synthesis Methods
The synthesis of 2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol involves the reaction of 8-hydroxyquinoline with 4-(cyclopentyloxy)benzaldehyde in the presence of a base and a palladium catalyst. The reaction proceeds via a Heck coupling reaction, which involves the insertion of the vinyl group into the aryl halide bond. The resulting product is purified through column chromatography to obtain a pure compound.
Scientific Research Applications
2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol has shown potential applications in various scientific fields. In medicinal chemistry, it has been studied for its antitumor and antiviral properties. In organic chemistry, it has been used as a ligand in catalytic reactions. In materials science, it has been studied for its fluorescent properties, which make it a potential candidate for use in optoelectronic devices.
properties
IUPAC Name |
2-[(E)-2-(4-cyclopentyloxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c24-21-7-3-4-17-11-13-18(23-22(17)21)12-8-16-9-14-20(15-10-16)25-19-5-1-2-6-19/h3-4,7-15,19,24H,1-2,5-6H2/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQRXNDHSOVNJM-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C=CC3=NC4=C(C=CC=C4O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)OC2=CC=C(C=C2)/C=C/C3=NC4=C(C=CC=C4O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide](/img/structure/B5380748.png)
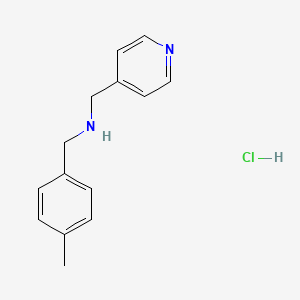


![5-[(3-acetylphenoxy)methyl]-N-[(1S)-2-amino-1-methyl-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5380782.png)
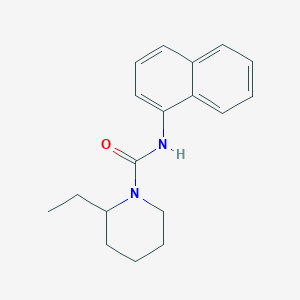
![3-chloro-2-[3-(3-pyridinyl)-1-azetidinyl]pyridine](/img/structure/B5380801.png)
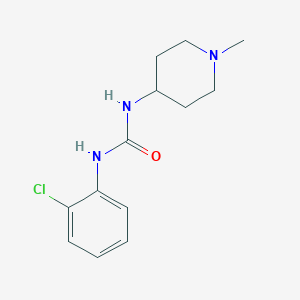
![N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5380822.png)
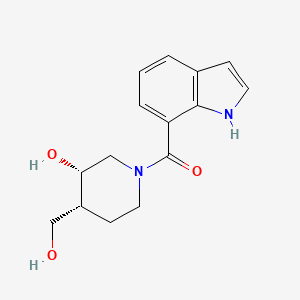
![2-({[(2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5380834.png)
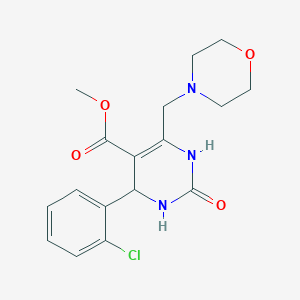
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B5380846.png)
![2-fluoro-N-{2-[(2-furylmethyl)amino]-2-oxoethyl}benzamide](/img/structure/B5380851.png)